Cycloheptanecarboxylic acid

Descripción

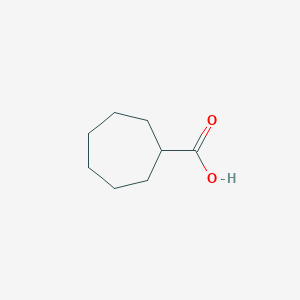

Structure

3D Structure

Propiedades

IUPAC Name |

cycloheptanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFUCHSFHOYXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163256 | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-16-8 | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865KG6BK6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cycloheptanecarboxylic acid CAS number

An In-depth Technical Guide to Cycloheptanecarboxylic Acid

CAS Number: 1460-16-8

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, outlines a general experimental protocol for its synthesis, discusses its applications, and provides essential safety and handling information.

Physicochemical Properties

This compound, also known as cycloheptanoic acid, is a saturated fatty acid with a seven-carbon ring structure.[1][2] Its chemical structure consists of a cycloheptane (B1346806) ring bonded to a carboxylic acid functional group.[1][3] It typically appears as a clear, colorless liquid or a white crystalline powder.[1][2][4]

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1460-16-8 | [1][5][6][7] |

| Molecular Formula | C8H14O2 | [1][5][6][7] |

| Molecular Weight | 142.20 g/mol | [1][5][6][7] |

| Melting Point | 71°C to 98°C | [1][5] |

| Boiling Point | 262.6°C at 760 mmHg; 135-138°C at 9-12 mmHg | [1][4][5] |

| Density | ~1.04 g/cm³ at 20-25°C | [1][4][5][8] |

| Flash Point | >110°C | [1][5] |

| pKa | 4.82 (predicted) | [1][8] |

| Solubility | Sparingly soluble in water (2.4 g/L at 25°C); Soluble in organic solvents like ethanol (B145695) and ether. | [2][8] |

| Appearance | Clear colorless liquid or white crystalline powder. | [1][2][4] |

Synthesis and Experimental Protocols

This compound serves as a versatile building block in organic synthesis.[1] One common route for the synthesis of cycloalkanecarboxylic acids is through the hydrolysis of the corresponding nitrile. Below is a generalized experimental protocol for such a synthesis.

Generalized Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol describes a general method for the preparation of this compound from cycloheptyl cyanide.

Materials:

-

Cycloheptyl cyanide

-

Concentrated sulfuric acid

-

Water

-

Ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to cycloheptyl cyanide while cooling the flask in an ice bath to manage the exothermic reaction.

-

Hydrolysis: Slowly add water through the dropping funnel to the reaction mixture. After the initial addition, the mixture is heated to reflux to drive the hydrolysis to completion. The disappearance of the oily nitrile layer indicates the reaction is complete.[9]

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully pour the cooled mixture over crushed ice.[9]

-

Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent, such as ether, to isolate the carboxylic acid.[9]

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]

-

Purification: The crude this compound can be further purified by distillation under reduced pressure.[9]

Below is a conceptual workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in several industrial and research applications.

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The cycloheptane scaffold can influence the pharmacokinetic properties, stability, and biological activity of drug molecules.[3] The carboxylic acid functional group is often a key pharmacophore in many drugs or can be readily converted to other functional groups.[10]

-

Organic Synthesis: Its unique seven-membered ring and reactive carboxylic acid group make it a versatile starting material for the synthesis of more complex organic molecules.[1][3] It can be used to produce compounds like cycloheptanol, cycloheptanone, and various esters and amides.[2]

-

Agrochemicals: The structural features of this compound can be modified to develop new crop protection agents with specific herbicidal or pesticidal properties.[3]

-

Material Science: It can be incorporated as a monomer in the synthesis of polymers such as polyesters and polyamides, potentially modifying the physical and chemical properties of the resulting materials.[2][3]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[2]

-

Hazards: It may cause skin, eye, and respiratory tract irritation.[8][11][12] Ingestion can be harmful.[8]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5][11] Avoid contact with skin and eyes.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][5][11]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water.[5][8] For eye contact, rinse cautiously with water for several minutes.[5][8] If inhaled, move the person to fresh air.[5][8][11] If swallowed, rinse the mouth with water and seek medical attention.[5][8]

The logical relationship for handling a chemical spill is outlined in the diagram below.

Caption: Chemical spill response workflow.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1460-16-8 [chemicalbook.com]

- 5. This compound | CAS#:1460-16-8 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound(1460-16-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound | C8H14O2 | CID 15091 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cycloheptanecarboxylic Acid: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of cycloheptanecarboxylic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Core Physical and Chemical Properties

This compound, a saturated fatty acid with a seven-membered carbon ring, possesses a unique combination of hydrophobic and hydrophilic characteristics that dictate its physical behavior. At ambient conditions, it is typically a white to off-white crystalline solid or a clear, colorless liquid, a discrepancy that may be attributable to the presence of impurities or different polymorphic forms.[1]

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the available quantitative data to provide a comparative overview.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [1][2][3] |

| CAS Number | 1460-16-8 | [2][3] |

| Melting Point | 54 °C | [1] |

| 71 °C | [2][4] | |

| 97.5-98.0 °C | ||

| Boiling Point | 253.40 °C | [1] |

| 246 - 249 °C | [2] | |

| 135-138 °C at 9 mmHg | [5][6][7][8] | |

| Density | 1.040 g/cm³ | [1] |

| 1.0423 g/cm³ at 20 °C | [2] | |

| 1.035 g/mL at 25 °C | [6][7] | |

| Refractive Index | 1.4753 at 20 °C | [2] |

| 1.4710 to 1.4730 at 20°C | [5] | |

| n20/D 1.4704 | [6][7] | |

| pKa | 4.82 | [2] |

| Water Solubility | Moderately soluble; 2.4 g/L at 25 °C | [1][2] |

| Organic Solvent Solubility | Generally soluble in non-polar organic solvents like hexane (B92381) and ether. | [1] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities. The capillary method is a standard and widely accepted technique for this determination.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid phase transforms into a liquid is the final melting point. The range between these two temperatures is the melting range.

Boiling Point Determination

For liquid samples, the boiling point is a characteristic physical property. The determination of the boiling point of this compound can be performed using several methods, with the distillation and Thiele tube methods being common.

Methodology (Thiele Tube):

-

Sample Preparation: A small volume of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Heating and Observation: The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid is its mass per unit volume. For this compound, this can be determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

Measurement of Empty Pycnometer Mass: A clean and dry pycnometer of a known volume is accurately weighed.

-

Measurement of Pycnometer with Sample Mass: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

-

Calculation: The density is calculated by dividing the mass of the this compound (the difference between the filled and empty pycnometer weights) by the volume of the pycnometer.

Visualizing Experimental Workflows

To further elucidate the experimental process, a logical workflow for the determination of the melting point of this compound is presented below using the Graphviz DOT language.

References

- 1. chem.ws [chem.ws]

- 2. store.astm.org [store.astm.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. thinksrs.com [thinksrs.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. scribd.com [scribd.com]

Cycloheptanecarboxylic Acid: A Comprehensive Technical Guide to its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physicochemical properties of cycloheptanecarboxylic acid, with a primary focus on its melting point. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols and a critical analysis of available data. This compound, a seven-carbon cyclic compound with a carboxylic acid functional group, is a versatile intermediate in the synthesis of various organic molecules and pharmaceuticals.[1][2][3] An accurate understanding of its physical properties, such as the melting point, is crucial for its handling, purification, and application in further synthetic steps.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound, compiled from various chemical data sources. It is important to note the variability in the reported melting points across different suppliers and databases, which may be attributable to differences in sample purity or analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 1460-16-8 | [4][5][6] |

| Molecular Formula | C₈H₁₄O₂ | [4][5][6] |

| Molecular Weight | 142.20 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid or clear colorless liquid | [1][2][3][7] |

| Melting Point | 54.0 °C | [7] |

| 71 °C | [4] | |

| 97.5-98.0 °C | [1] | |

| 59-62 °C | [3] | |

| Boiling Point | 253.4 °C | [7] |

| 135-138 °C at 9 mmHg (12 hPa) | [2][4][8] | |

| 246-249 °C | [5] | |

| Density | 1.040 g/cm³ | |

| 1.035 g/mL at 25 °C | [2][4][8] | |

| 1.0423 g/cm³ at 20 °C | [5] | |

| Refractive Index | n20/D 1.4704 | [2][4][8] |

| 1.4753 at 20 °C | [5] | |

| pKa | 4.82 (Predicted) | [1][5] |

| Water Solubility | 2.4 g/L at 25 °C | [5] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[9] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[9][10][11] The following protocol details the capillary method using a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt).[9][12]

2.1. Materials and Equipment

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Glass tubing (for packing)

2.2. Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Place a small amount of the powdered sample on a clean, dry surface.

-

Invert a capillary tube and press the open end into the powder until a small amount of the sample enters the tube.[13]

-

-

Sample Packing:

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

For efficient packing, drop the capillary tube (sealed end down) through a long, vertical piece of glass tubing onto the benchtop.[12]

-

Repeat until the sample is tightly packed to a height of 1-2 mm.[10]

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and ensure it is set to a starting temperature at least 15-20°C below the expected melting point of this compound.

-

Carefully insert the packed capillary tube into the designated sample holder in the heating block.

-

-

Melting Point Determination:

-

Rapid Determination (Optional but Recommended): For an unknown or to find an approximate range, set a fast heating ramp rate (e.g., 10-20°C per minute).[12] Record the approximate temperature at which the sample melts. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, set the starting temperature to about 10-15°C below the approximate melting point found.

-

Set a slow heating rate of approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T₂) at which the last crystal of the solid completely melts.[11]

-

The melting point is reported as the range from T₁ to T₂.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Once cooled, carefully remove the capillary tube and dispose of it in a designated glass waste container.

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is crucial for achieving accurate and repeatable results. The following diagram illustrates the key steps and decision points in the process.

Caption: Workflow for Melting Point Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 1460-16-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound(1460-16-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | C8H14O2 | CID 15091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound 98 1460-16-8 [sigmaaldrich.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide on the Physicochemical Properties of Cycloheptanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of cycloheptanecarboxylic acid, with a primary focus on its boiling point. This document is intended to serve as a valuable resource for professionals in research, and drug development, offering detailed data, experimental methodologies, and a conceptual workflow for property determination.

Physicochemical Data Summary

This compound (CAS No. 1460-16-8), also known as cycloheptanoic acid, is a seven-carbon cyclic compound with a carboxylic acid functional group.[1] Its molecular formula is C8H14O2, and it has a molecular weight of 142.2 g/mol .[2][3] The compound typically appears as a clear, colorless liquid or a white crystalline powder.[1][4] The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 135-138 °C | at 9 mmHg[2][3][4][5][6] |

| 246-249 °C | Not specified (presumed atmospheric)[7] | |

| 255-257 °C | Not specified (presumed atmospheric)[1] | |

| Melting Point | 71 °C | |

| 97.5-98.0 °C | ||

| 59-62 °C | [1] | |

| Density | 1.035 g/mL | at 25 °C[2][6][8] |

| 1.0423 g/cm³ | at 20 °C[7] | |

| Refractive Index | 1.4704 to 1.4730 | at 20 °C (589nm)[2][3][5][6] |

| Vapor Pressure | 0.00318 mmHg | at 25 °C[2][3] |

| Flash Point | >110 °C | [3] |

| >113 °C | [6] | |

| >230 °F | [2] | |

| pKa | 4.82 ± 0.20 | Predicted[2][7] |

| Solubility in Water | 2.4 g/L | at 25 °C[7] |

It is important to note the discrepancies in the reported boiling points, which are likely due to measurements being taken at different pressures. The significantly lower boiling point range of 135-138°C is explicitly stated to be at a reduced pressure of 9 mmHg.[2][3][4][5][6] The higher boiling points of 246-249°C and 255-257°C are presumed to be at or near atmospheric pressure.[1][7] This is consistent with the general principle that the boiling point of a liquid increases with an increase in external pressure.[9]

Carboxylic acids, in general, exhibit high boiling points compared to other organic compounds of similar molecular weight.[10][11] This is attributed to their ability to form strong intermolecular hydrogen bonds. In fact, most carboxylic acids exist as stable hydrogen-bonded dimers.[10][12] For boiling to occur, a significant amount of energy is required to break these strong intermolecular forces.[10]

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[13] A common and effective method for determining the boiling point of a small quantity of a liquid organic compound is the capillary method.[9][13][14]

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials and Apparatus:

-

This compound sample

-

Small fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (with appropriate range)

-

Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block heater)

-

Stand with clamp

-

Safety goggles and lab coat

Procedure:

-

Preparation: Seal one end of a capillary tube by heating it in the flame of a Bunsen burner and rotating it until the end is closed.

-

Sample Introduction: Add a few drops (approximately 0.5 mL) of this compound into the fusion tube.

-

Capillary Placement: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a small piece of wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Immerse the thermometer and the attached fusion tube into the heating bath (e.g., Thiele tube). Ensure that the sample is visible.

-

Observation (Initial Heating): Begin to heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out of the open end.

-

Observation (At Boiling Point): As the temperature approaches the boiling point of the sample, the rate of bubbling will increase, forming a continuous stream of bubbles. This is due to the vapor of the this compound displacing the remaining air in the capillary tube.

-

Observation (Cooling): Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination: The stream of bubbles will slow down and eventually stop. At the exact moment the bubbling ceases and the liquid begins to be drawn up into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the sample, as it is the point where the external pressure equals the vapor pressure of the liquid.[13]

-

Repeat: For accuracy, it is advisable to repeat the determination to obtain a consistent value.

An alternative method for larger sample volumes (>5 mL) is simple distillation, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured as it condenses.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the capillary method.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 1460-16-8 [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound, CAS No. 1460-16-8 - iChemical [ichemical.com]

- 7. This compound(1460-16-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of Cycloheptanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cycloheptanecarboxylic acid in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on the qualitative solubility profile, the theoretical principles governing its solubility, and detailed experimental protocols for determining precise solubility values.

Introduction to this compound and its Solubility

This compound (C₈H₁₄O₂) is a saturated fatty acid characterized by a seven-membered cycloalkane ring attached to a carboxylic acid functional group. This structure imparts a dual nature to the molecule: the cycloheptane (B1346806) ring is nonpolar and hydrophobic, while the carboxylic acid group is polar and capable of hydrogen bonding. This duality dictates its solubility behavior, making it sparingly soluble in water but generally soluble in many organic solvents.[1][2] The principle of "like dissolves like" is paramount in understanding its solubility profile; the large nonpolar cycloalkane ring favors dissolution in nonpolar solvents, while the polar carboxylic acid group allows for some interaction with polar solvents.

Qualitative and Expected Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, a qualitative assessment can be made based on its chemical structure and general solubility principles of carboxylic acids. The following table summarizes the expected solubility behavior and provides illustrative quantitative values. These values are estimations and should be experimentally verified for any practical application.

| Solvent Classification | Solvent | Expected Solubility Profile | Illustrative Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Protic | Methanol | Soluble | > 10 |

| Ethanol | Soluble[2] | > 10 | |

| Polar Aprotic | Acetone | Soluble | > 10 |

| Ethyl Acetate | Soluble | > 5 | |

| Dichloromethane | Soluble | > 5 | |

| Nonpolar | Toluene | Soluble | > 2 |

| Chloroform | Soluble | > 2 | |

| Diethyl Ether | Soluble[1][2] | > 5 | |

| Hexane | Soluble[1] | > 1 | |

| Benzene | Soluble[2] | > 2 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The following section details the widely accepted "shake-flask" method coupled with gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

-

Glass vials with screw caps

-

Oven for drying

-

Pipettes and other standard laboratory glassware

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C).

-

Continue drying until a constant weight of the residue (this compound) is achieved.

-

Record the final mass of the vial with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent (requires knowing the solvent density at the experimental temperature).

-

Visualization of Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to Cycloheptanecarboxylic Acid

IUPAC Name: Cycloheptanecarboxylic Acid

CAS Number: 1460-16-8

Molecular Formula: C₈H₁₄O₂

Molecular Weight: 142.20 g/mol

Introduction

This compound, also known by its synonym cycloheptanoic acid, is a saturated fatty acid characterized by a seven-membered cycloalkane ring bonded to a carboxyl group. This unique structural motif, featuring a conformationally flexible seven-membered ring, makes it a valuable building block in various fields of chemical synthesis. Its utility is particularly noted in the development of novel pharmaceuticals and agrochemicals, where the cycloheptyl moiety can impart desirable physicochemical properties such as lipophilicity and metabolic stability to the parent molecule. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless liquid at room temperature.[1] Its properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Clear, colorless liquid | [1] |

| Melting Point | 7-11 °C | |

| Boiling Point | 135-138 °C at 9 mmHg | [2][3] |

| Density | 1.035 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.4704 | [2][3] |

| pKa | 4.82 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. |

Table 2: Chemical Identifiers and Spectroscopic Data

| Identifier/Data | Information | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Cycloheptanoic acid, Cycloheptylcarboxylic acid | [4] |

| CAS Number | 1460-16-8 | [4] |

| PubChem CID | 15091 | [4] |

| ¹H NMR Spectra | Data available in the PubChem database. | [4] |

| IR Spectra | Data available in the NIST WebBook and PubChem. | [4][5] |

| Mass Spectrometry | GC-MS data available in the PubChem database. | [4] |

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry. Key approaches include the carboxylation of a Grignard reagent, the hydrolysis of a nitrile, and the oxidation of a primary alcohol. A common and reliable laboratory-scale synthesis involves the Grignard reaction, which is detailed below.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes the synthesis of this compound from cycloheptyl bromide via a Grignard reagent, a widely applicable method for forming carbon-carbon bonds.

Reaction Scheme:

Materials:

-

Cycloheptyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a solution of cycloheptyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of turbidity indicate the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining cycloheptyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent, cycloheptylmagnesium bromide.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the magnesium salt.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to extract the carboxylic acid as its sodium salt.

-

Separate the aqueous bicarbonate layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Extract the liberated acid with diethyl ether, dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

-

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The cycloheptyl group can enhance the lipophilicity of a drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

-

Scaffold for Active Pharmaceutical Ingredients (APIs): The cycloheptane (B1346806) ring provides a stable and conformationally interesting scaffold that can be functionalized to create a wide array of more complex molecules with potential biological activity.[6]

-

Intermediate in Organic Synthesis: It is a key starting material for the synthesis of other cycloheptane derivatives, such as cycloheptylmethanol (B1346704) and cycloheptanecarboxamide.

-

Agrochemicals: The structural features of this compound can be modified to develop new crop protection agents.[6]

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound starting from cycloheptyl bromide, as detailed in the experimental protocol.

References

An In-Depth Technical Guide to Cycloheptanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanecarboxylic acid, a seven-membered carbocyclic compound, serves as a versatile building block in organic synthesis and holds potential in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its synonyms, chemical identifiers, and physicochemical properties. It further delves into its applications, particularly as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. While direct evidence of its involvement in specific signaling pathways is limited, this document explores the biological activities of structurally related cycloalkane carboxylic acids to provide a contextual understanding of its potential pharmacological relevance. Detailed spectroscopic data and safety information are also presented to facilitate its use in a research and development setting.

Chemical Identity and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in exhaustive literature searches and material procurement.

Table 1: Synonyms and Identifiers for this compound [1][2]

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | Cycloheptanoic acid, Cycloheptylcarboxylic acid, Carboxycycloheptane, Cycloheptane-1-carboxylic acid |

| CAS Number | 1460-16-8[1][2][3] |

| PubChem CID | 15091 |

| EC Number | 215-954-5 |

| UNII | 865KG6BK6Q |

| ChEBI ID | CHEBI:29564[3] |

| MDL Number | MFCD00004152[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [4] |

| Molecular Weight | 142.20 g/mol | [3][4] |

| Appearance | Clear, colorless liquid or solid | [5] |

| Melting Point | 8 °C | |

| Boiling Point | 135-138 °C at 9 mmHg | [5] |

| Density | 1.035 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.4704 | [5] |

| Flash Point | >110 °C | [6] |

| Vapor Pressure | 0.00318 mmHg at 25°C | [5] |

| pKa | 4.82 ± 0.20 (Predicted) | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features and Observations |

| ¹H NMR (Proton NMR) | The spectrum typically shows broad multiplets for the cycloheptane (B1346806) ring protons and a characteristic broad singlet for the carboxylic acid proton, which is highly deshielded. |

| ¹³C NMR (Carbon NMR) | The spectrum displays signals for the seven carbons of the cycloheptane ring and a downfield signal for the carbonyl carbon of the carboxylic acid group. |

| IR (Infrared) Spectroscopy | A very broad O-H stretching band is observed in the region of 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching band appears around 1700 cm⁻¹.[4] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 142, along with characteristic fragmentation patterns for a cycloalkanecarboxylic acid. |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Synthesis of this compound from Cycloheptanone

This protocol is a representative example and may require optimization.

Materials:

-

Cycloheptanone

-

Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

-

Sulfuric acid (H₂SO₄) or other strong acid

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Cycloheptanone in an appropriate solvent such as acetone (B3395972) or water.

-

Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water) to the stirred solution of cycloheptanone. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the oxidation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature. If potassium permanganate was used, the brown manganese dioxide precipitate will be present.

-

Quench the excess oxidizing agent by the careful addition of a reducing agent such as sodium bisulfite solution until the mixture becomes colorless.

-

Acidify the reaction mixture with a strong acid (e.g., sulfuric acid) to a pH of approximately 2 to protonate the carboxylate.

-

Extract the aqueous solution multiple times with an organic solvent like diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent if it is a solid at room temperature.

Biological Activity and Signaling Pathways (Inferred from Analogs)

Direct studies on the biological targets and signaling pathway involvement of this compound are not extensively reported in the current scientific literature. However, insights can be drawn from the pharmacological activities of its structural analogs, particularly those with cyclohexane (B81311) and cyclopentane (B165970) rings. Derivatives of these related cycloalkane carboxylic acids have been investigated for a range of biological activities, including the inhibition of enzymes relevant to metabolic diseases.

For instance, derivatives of cyclohexanecarboxylic acid have been synthesized and evaluated as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride biosynthesis. Inhibition of DGAT1 is a therapeutic strategy being explored for the treatment of obesity and type 2 diabetes.

Based on this, a hypothetical signaling pathway illustrating the potential role of a this compound derivative as a DGAT1 inhibitor is presented below. It is critical to note that this is an illustrative pathway based on the activity of related compounds and not on direct experimental evidence for this compound itself.

Caption: Hypothetical inhibition of the DGAT1 pathway by a this compound derivative.

This diagram illustrates a potential mechanism where a derivative of this compound could act as an inhibitor of the DGAT1 enzyme, thereby reducing the synthesis of triglycerides and potentially mitigating conditions like obesity and type 2 diabetes. This represents a plausible area for future research into the therapeutic applications of novel this compound derivatives.

Applications in Research and Drug Development

This compound is a valuable starting material in organic synthesis.[1] Its cycloheptyl moiety can be incorporated into larger molecules to modulate their lipophilicity, conformational flexibility, and metabolic stability, which are key parameters in drug design.

Potential areas of application include:

-

Synthesis of Pharmaceutical Intermediates: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities.[5]

-

Development of Novel Bioactive Compounds: The cycloheptane ring can be a key pharmacophoric element or can be used to explore the structure-activity relationships of known drug classes.

-

Materials Science: Carboxylic acid functional groups are useful for surface modification and polymerization reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a readily available chemical with a range of synonyms and well-defined physicochemical properties. While its direct biological activity is not yet extensively documented, the activities of its structural analogs suggest that its derivatives could be promising candidates for further investigation in drug discovery, particularly in the area of metabolic diseases. This technical guide provides a foundational resource for researchers and scientists working with or considering the use of this compound in their synthetic and medicinal chemistry endeavors. Further research into its biological targets and the development of detailed synthetic protocols will undoubtedly expand its utility in the scientific community.

References

An In-depth Technical Guide to Cycloheptanecarboxylic Acid

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Cycloheptanecarboxylic Acid.

Nomenclature Clarification: Cycloheptanoic Acid vs. This compound

It is imperative to establish at the outset that "Cycloheptanoic acid" and "this compound" are synonymous terms for the same chemical entity.[1][2][3] The IUPAC preferred name is this compound, and this guide will primarily use this nomenclature. Both names refer to the carboxylic acid featuring a seven-membered cycloalkane ring.

Physicochemical Properties

This compound is a versatile building block in organic and medicinal chemistry.[1][4] Its distinct seven-membered ring structure imparts unique conformational characteristics that can influence the biological activity and pharmacokinetic properties of derivative molecules.[4] A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1460-16-8 | [1][3] |

| Molecular Formula | C₈H₁₄O₂ | [1][3] |

| Molecular Weight | 142.20 g/mol | [1][3] |

| Appearance | Clear, colorless liquid or white crystalline powder | [1][2] |

| Melting Point | 97.5-98.0 °C | [1] |

| Boiling Point | 135-138 °C at 9 mmHg | [1] |

| Density | 1.035 g/mL at 25 °C | [1] |

| pKa | 4.82 ± 0.20 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), ether, and benzene. | [2] |

| Refractive Index (n20/D) | 1.4704 | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research and development.

Synthesis

Two common and effective methods for the synthesis of this compound are the Grignard carboxylation of cycloheptyl bromide and the oxidation of cycloheptylmethanol (B1346704).

2.1.1. Grignard Carboxylation of Cycloheptyl Bromide

This method involves the reaction of a Grignard reagent, formed from cycloheptyl bromide, with carbon dioxide.

-

Materials: Cycloheptyl bromide, magnesium turnings, anhydrous diethyl ether, dry ice (solid carbon dioxide), hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a solution of cycloheptyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, pour the solution slowly over an excess of crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield crude this compound.

-

2.1.2. Oxidation of Cycloheptylmethanol

This method involves the oxidation of the primary alcohol, cycloheptylmethanol, to the corresponding carboxylic acid.

-

Materials: Cycloheptylmethanol, Jones reagent (chromium trioxide in sulfuric acid and acetone), acetone (B3395972).

-

Procedure:

-

Dissolve cycloheptylmethanol in acetone in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding isopropanol.

-

Filter the mixture to remove chromium salts, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ether and extract with aqueous sodium hydroxide.

-

Acidify the aqueous layer with hydrochloric acid and extract the product with ether.

-

Dry the ethereal extract over anhydrous sodium sulfate and evaporate the solvent to obtain crude this compound.

-

Purification

The crude this compound can be purified by either recrystallization or distillation.

2.2.1. Recrystallization

-

Procedure:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., hexane (B92381) or a mixture of ethanol and water).

-

If insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

2.2.2. Distillation

-

Procedure:

-

For liquid crude product, perform fractional distillation under reduced pressure.

-

Collect the fraction boiling at the appropriate temperature (135-138 °C at 9 mmHg) to obtain the purified acid.

-

Analytical Methods

The purity and identity of this compound can be confirmed by various analytical techniques.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Derivatize the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) prior to analysis. A common method is methylation with diazomethane (B1218177) or esterification with methanol (B129727) under acidic conditions.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), ramp to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

2.3.2. High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Column: A reversed-phase column (e.g., C18).

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Flow Rate: Typically 1 mL/min.

Biological Activity and Applications

This compound and its derivatives are of significant interest in drug discovery and development. The cycloheptyl moiety can serve as a lipophilic scaffold to enhance membrane permeability and can influence the binding affinity of a molecule to its biological target.

While specific signaling pathways directly modulated by this compound are not extensively documented, carboxylic acids, in general, are known to play roles in various biological processes. For instance, some carboxylic acids can influence inflammatory pathways by inhibiting enzymes such as cyclooxygenases. The incorporation of the cycloheptyl group can modulate such activities. Derivatives of cyclic carboxylic acids have shown a range of biological activities, including anti-inflammatory and antimicrobial properties.

In drug development, this compound serves as a key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its structural features can be exploited to fine-tune the pharmacological profile of a drug candidate.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the Grignard carboxylation route, followed by purification.

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Molecular Structure of Cycloheptanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanecarboxylic acid, a saturated fatty acid with a seven-membered aliphatic ring, serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique conformational flexibility and the presence of a reactive carboxylic acid moiety make it an interesting scaffold for the design of novel therapeutic agents and other functional organic molecules. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic signature, conformational landscape, and synthetic methodologies.

Molecular Structure and Properties

This compound possesses the chemical formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1][2] The structure consists of a cycloheptane (B1346806) ring bonded to a carboxylic acid functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1460-16-8 | [3] |

| Molecular Formula | C₈H₁₄O₂ | [3] |

| Molecular Weight | 142.20 g/mol | [3] |

| Appearance | White crystalline powder or colorless liquid | [4] |

| Melting Point | 59-62 °C | [4] |

| Boiling Point | 255-257 °C | [4] |

| Density | 1.035 g/mL at 25 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [4] |

Conformational Analysis

The seven-membered ring of this compound is not planar and exists in a dynamic equilibrium of several conformers. Computational studies on cycloheptane, the parent cycloalkane, have shown that the twist-chair conformation is the most stable, being lower in energy than the boat and chair conformations.[5] The introduction of the carboxylic acid substituent is expected to influence the conformational preference, but the twist-chair is likely to remain a significant contributor to the overall conformational ensemble.

dot

Caption: Conformational landscape of the cycloheptane ring.

Spectroscopic Characterization

The molecular structure of this compound can be elucidated and confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. The carboxylic acid proton typically appears as a broad singlet in the downfield region (δ 10-13 ppm). The proton on the carbon bearing the carboxyl group (α-proton) would appear as a multiplet, and the protons on the cycloheptane ring would resonate as a complex series of overlapping multiplets in the upfield region (typically δ 1-3 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (δ 170-185 ppm).[6][7] The carbon attached to the carboxyl group (α-carbon) would appear around δ 40-50 ppm, while the other six carbons of the cycloheptane ring would produce signals in the δ 20-40 ppm range. Due to the conformational flexibility and potential for symmetry, some of the ring carbons may be chemically equivalent or have very similar chemical shifts, leading to fewer than eight distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 175 - 185 |

| α-Carbon (CH-COOH) | 40 - 50 |

| Cycloheptane Ring Carbons | 20 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present. A very broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. A strong and sharp C=O stretching absorption appears around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 142. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 125) and the carboxyl group (-COOH, m/z 97).

Crystal Structure

As of the time of this guide, a comprehensive single-crystal X-ray diffraction study providing the precise three-dimensional arrangement of this compound in the solid state is not publicly available. Such a study would definitively determine the bond lengths, bond angles, and the preferred conformation in the crystalline form, as well as the intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the primary literature, a representative synthesis can be outlined based on established methods for the preparation of cycloalkanecarboxylic acids. One common approach is the oxidation of the corresponding primary alcohol, cycloheptanemethanol.

dot

Caption: General synthetic workflow for this compound.

Representative Protocol: Oxidation of Cycloheptanemethanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptanemethanol in a suitable solvent such as acetone. Cool the flask in an ice bath.

-

Addition of Oxidant: Prepare a solution of an oxidizing agent, for example, Jones reagent (a solution of chromium trioxide in sulfuric acid), and add it dropwise to the stirred solution of the alcohol while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding isopropanol (B130326) to consume any excess oxidant. Dilute the mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Note: This is a generalized procedure and the specific conditions (reagents, solvents, temperatures, and reaction times) would need to be optimized for the best yield and purity.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired free induction decay (FID) signals by Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them to generate the mass spectrum.

Applications in Drug Development

This compound and its derivatives are of interest in drug development due to the conformational properties of the seven-membered ring, which can be exploited to orient substituents in specific three-dimensional arrangements for optimal interaction with biological targets. The carboxylic acid group can serve as a key pharmacophoric feature, for instance, by forming hydrogen bonds or salt bridges with amino acid residues in protein binding sites. It can also be used as a handle for further chemical modifications to generate libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 3. This compound | C8H14O2 | CID 15091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic Profile of Cycloheptanecarboxylic Acid: A Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for cycloheptanecarboxylic acid (CAS No. 1460-16-8). It consolidates key data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) into structured tables for efficient comparison. Furthermore, this document outlines detailed, generalized experimental protocols for the acquisition of these spectra, serving as a practical reference for laboratory professionals. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals requiring thorough characterization of this compound.

Introduction

This compound, a saturated fatty acid with the chemical formula C₈H₁₄O₂, is characterized by a seven-membered carbon ring attached to a carboxylic acid functional group.[1] It has a molecular weight of approximately 142.20 g/mol .[1] Precise spectroscopic analysis is fundamental for verifying the identity, purity, and structural integrity of this compound in a multitude of research and development settings. This guide presents a curated summary of its spectroscopic properties and the methodologies for their determination.

Spectroscopic Data

The following sections provide a detailed summary of the spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for structural elucidation, offering detailed insights into the electronic environment of hydrogen atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~2.3 - 2.5 | Multiplet | 1H | -CH(COOH)- |

| ~1.4 - 1.9 | Multiplet | 12H | -CH₂- (cycloheptyl ring) |

Note: The exact chemical shifts may vary based on the solvent and sample concentration. The broadness of the carboxylic acid proton is due to hydrogen bonding and chemical exchange.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~183 - 185 | -COOH |

| ~45 - 47 | -CH(COOH)- |

| ~26 - 30 | -CH₂- (cycloheptyl ring) |

Note: Due to the symmetry of the cycloheptyl ring, several distinct signals for the methylene (B1212753) carbons are expected in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (from carboxylic acid dimer) |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1705 | Strong | C=O stretch (from carboxylic acid dimer) |

| ~1455 | Medium | C-H bend (aliphatic) |

| ~1290 | Medium | C-O stretch |

| ~930 | Medium, Broad | O-H bend (out-of-plane) |

Note: The broad O-H and lower frequency C=O stretching bands are characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the condensed phase.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and structural fragments of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - OH]⁺ |

| 99 | Strong | [M - COOH]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

Note: The fragmentation pattern can be influenced by the specific ionization technique employed.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of liquid carboxylic acids such as this compound.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Pasteur pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh 10-20 mg of this compound into a clean vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the sample.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrumental Setup:

-

The NMR tube is placed in a spinner turbine and inserted into the spectrometer's magnet.

-

The spectrometer's field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity.

-

The NMR probe is tuned to the ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Standard acquisition parameters, including spectral width, acquisition time, and relaxation delay, are set.

-

A standard pulse sequence is used to acquire the spectrum.

-

Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquisition parameters are adjusted for ¹³C nuclei.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

A significantly larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired free induction decays (FIDs) are subjected to a Fourier transform.

-

The resulting spectra are phased.

-

The chemical shift axis is calibrated using the residual solvent peak as a reference (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

The peaks in the ¹H spectrum are integrated.

-

The chemical shifts, multiplicities, and integrations are analyzed to assign the signals to the respective protons and carbons.

-

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal)

-

Cleaning solvent (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Acquisition:

-

The ATR crystal surface is cleaned with a lint-free wipe moistened with isopropanol (B130326) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

-

Sample Analysis:

-

A small drop of this compound is placed onto the center of the ATR crystal.

-

The ATR press is engaged to ensure firm contact between the sample and the crystal.

-

The sample spectrum is acquired. Co-adding 16-32 scans is common practice to enhance the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

The characteristic absorption bands are identified and assigned to their corresponding molecular vibrations.

-

-

Cleaning:

-